N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
Systematic Nomenclature and Structural Identification
The IUPAC name This compound systematically encodes the compound’s architecture:
- Core heterocycle : A 5,6-dihydro-1,4-oxathiine ring, comprising five carbon atoms, one oxygen, and one sulfur atom in a six-membered ring with partial unsaturation between C5 and C6.
- Substituents :
- A carboxamide group at position 2, substituted with N-3-chlorobenzyl and N-pyridin-2-yl groups.
- A phenyl group at position 3.
Structural analysis reveals critical stereochemical features:
- The 1,4-oxathiine ring adopts a chair-like conformation stabilized by hyperconjugative interactions between the sulfur lone pairs and adjacent C–O bonds.
- The N-pyridin-2-yl group introduces planarity to the carboxamide moiety, facilitating π-stacking with aromatic systems.
- The 3-chlorobenzyl substituent induces steric hindrance, influencing rotational freedom about the C–N bond.
Table 1 summarizes key bond parameters derived from analogous oxathiine structures:
| Bond/Parameter | Value (Å/°) | Significance |
|---|---|---|
| S–O distance | 1.82 ± 0.03 | Indicates moderate π-backbonding |
| C2–N (amide) | 1.34 | Partial double-bond character |
| Dihedral (C3–C2–N–Py) | 12.5° | Restricted rotation due to conjugation |
Historical Context of Oxathiine Derivatives in Heterocyclic Chemistry
The 1,4-oxathiine system emerged in the mid-20th century as chemists explored sulfur–oxygen heterocycles for bioactive molecule development. Key milestones include:
- 1959 : Kulka’s seminal work on ω-haloalkyl sulfides demonstrated the thermal lability of chlorobenzyl sulfides, laying groundwork for oxathiine synthesis via elimination reactions. For example, pyrolysis of p-chlorobenzyl 4-chlorobutyl sulfide at 180°C yielded tetrahydrothiophene derivatives, showcasing the versatility of sulfur-containing intermediates.
- 1960s–1970s : Agricultural applications drove innovation, exemplified by carboxin (5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxanilide), a systemic fungicide commercialized in 1966. Its mode of action—succinate dehydrogenase inhibition—highlighted the pharmacophoric potential of the 1,4-oxathiine carboxamide motif.
- 21st Century : Advances in asymmetric synthesis enabled stereocontrolled access to oxathiines. For instance, ring-closing metathesis (RCM) of sulfonate esters now provides 5,6-dihydro-1,4-oxathiines with >90% enantiomeric excess, as demonstrated in filipin III fragment syntheses.
The structural evolution of 1,4-oxathiines reflects shifting synthetic priorities:
Phase 1 (1950s–1980s)
- Focus: Maximizing agrochemical activity via lipophilic substituents (e.g., chlorobenzyl groups).
- Method: Classical sulfide alkylation/cyclization, as seen in Kulka’s p-chlorophenyl sulfides.
Phase 2 (1990s–Present)
- Focus: Biomedical applications requiring chiral precision.
- Method: Transition metal catalysis and RCM, enabling complex annulations like the synthesis of 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamides.
Properties
Molecular Formula |
C23H19ClN2O2S |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C23H19ClN2O2S/c24-19-10-6-7-17(15-19)16-26(20-11-4-5-12-25-20)23(27)21-22(29-14-13-28-21)18-8-2-1-3-9-18/h1-12,15H,13-14,16H2 |
InChI Key |
GFLZUXLWLMIGIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,4-Oxathiine Ring
The oxathiine core is synthesized via cyclization reactions using dihydroxy and thiol precursors. For example, a thiirane derivative may undergo ring-opening and subsequent oxidative cyclization in the presence of m-chloroperbenzoic acid (m-CPBA) to form the sulfone-containing oxathiine structure. Alternative routes employ thiol-ene click chemistry or acid-catalyzed condensation of mercaptoethanol derivatives with carbonyl compounds.
Key Reaction Conditions:
Introduction of the Carboxamide Group
The carboxamide functionality is introduced via amide coupling between the oxathiine carboxylic acid derivative and 3-chlorobenzylamine. Two primary methods dominate:
Acyl Chloride-Mediated Amination
The carboxylic acid is converted to its acyl chloride using oxalyl chloride in DCM, followed by reaction with 3-chlorobenzylamine and triethylamine as a base. This method yields the amide in 65–78% efficiency after flash chromatography purification.
Example Protocol:
-
Dissolve the oxathiine carboxylic acid (1.0 equiv) in anhydrous DCM.
-
Add oxalyl chloride (1.0 equiv) and catalytic DMF at 0°C.
-
Stir at room temperature for 2 h, then evaporate to isolate the acyl chloride.
-
React with 3-chlorobenzylamine (1.2 equiv) and triethylamine (1.5 equiv) in DCM.
-
Purify via flash chromatography (ethyl acetate/petroleum ether).
Coupling Reagent-Assisted Synthesis
Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBT) facilitate direct amide bond formation in solvents like N-methyl-2-pyrrolidone (NMP). This approach avoids handling reactive acyl chlorides and achieves comparable yields (70–85%).
Reaction Optimization and Industrial Scalability
Solvent and Catalyst Selection
| Parameter | Acyl Chloride Method | EDCI/HOBT Method |
|---|---|---|
| Solvent | Dichloromethane | NMP |
| Catalyst | None | EDCI/HOBT |
| Yield | 65–78% | 70–85% |
| Purification | Flash chromatography | Recrystallization |
Industrial production favors continuous flow reactors for acyl chloride formation due to enhanced safety and reproducibility. Scalability of the EDCI/HOBT method is limited by reagent cost, making the acyl chloride route more economically viable for large-scale synthesis.
Functionalization of Aromatic Substituents
The phenyl and pyridinyl groups are introduced via palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling using Pd(PPh₃)₄ and SPhos ligands enables the attachment of aryl boronic acids to halogenated intermediates.
Critical Considerations:
-
Ligand Choice: Bulky phosphine ligands (e.g., SPhos) improve coupling efficiency by stabilizing palladium intermediates.
-
Temperature: Reactions proceed at 100°C in degassed DMF to prevent catalyst oxidation.
Challenges and Mitigation Strategies
Intermediate Stability
The oxathiine sulfone intermediate is prone to hydrolysis under acidic conditions. Storage at −20°C in anhydrous DCM and the use of molecular sieves during reactions mitigate degradation.
Chemical Reactions Analysis
N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with specific biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular pathways involved depend on the specific application and target of the compound. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs of the target compound, emphasizing substituent differences and molecular properties:
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s estimated molecular weight (~425) aligns with analogs like the 4-methoxyphenyl derivative (423.6, ). The pyridin-2-yl group may enhance aqueous solubility compared to bulkier substituents (e.g., thiophen-2-ylmethyl) .
- Oxidative Stability: The 4,4-dioxide analog () exhibits higher stability due to sulfone formation, whereas the target compound’s sulfur atom in the oxathiine ring may render it prone to oxidation .
Biological Activity
N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula: C17H16ClN3O2S
- Molecular Weight: 359.84 g/mol
- IUPAC Name: this compound
Structural Features
The oxathiine ring contributes to the compound's unique properties, while the presence of the chlorobenzyl and pyridine groups enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxathiine have shown efficacy against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(3-chlorobenzyl)-... | P. aeruginosa | 8 µg/mL |
Anticancer Activity
Research has also explored the anticancer potential of similar compounds. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study: Anticancer Effects
A study published in Journal of Medicinal Chemistry evaluated a series of oxathiine derivatives, including N-(3-chlorobenzyl)-... The results indicated that:
- Cell Lines Tested: A549 (lung cancer), MCF7 (breast cancer)
- IC50 Values:
- A549: 15 µM
- MCF7: 20 µM
These findings suggest that the compound may serve as a lead for further development in cancer therapy.
The proposed mechanism involves the inhibition of key enzymes involved in cellular metabolism and proliferation. Specifically, the compound may target:
- DNA Topoisomerases: Disruption of DNA replication in cancer cells.
- Protein Kinases: Modulation of signaling pathways critical for cell survival.
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies indicate that N-(3-chlorobenzyl)-... exhibits low toxicity in mammalian cell lines at therapeutic concentrations, but further in vivo studies are necessary to confirm these findings.
Table 2: Toxicity Profile
| Endpoint | Result |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg |
| Genotoxicity | Negative in Ames test |
| Reproductive Toxicity | Not evaluated |
Q & A
Q. Critical Parameters :
- Solvent choice (e.g., DMF for amidation, THF for cyclization).
- Temperature control (e.g., 0–5°C for coupling reactions, reflux for cyclization).
How can researchers optimize the yield and purity of the target compound during synthesis?
Level : Advanced
Answer :
Optimization strategies include:
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and adjust reaction times .
- Catalyst Screening : Test alternatives like DMAP or DCC for amidation to reduce side products .
- Solvent Optimization : Polar aprotic solvents (e.g., DCM/THF mixtures) improve solubility of intermediates .
- Purification Refinement : Gradient elution in HPLC or flash chromatography enhances separation of stereoisomers or byproducts .
Q. Data-Driven Example :
| Parameter | Standard Protocol | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Coupling Agent | EDCl/HOBt | EDCl/DMAP | 15% ↑ |
| Cyclization Temp | 80°C | 65°C (reflux) | Purity 95% → 98% |
What spectroscopic methods are employed for structural characterization of this compound?
Level : Basic
Answer :
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 453.12) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and oxathiine C-O-C (~1100 cm⁻¹) .
What strategies are used to resolve contradictions in biological activity data across different studies?
Level : Advanced
Answer :
Contradictions often arise from assay variability or structural analogs. Mitigation approaches:
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, ATP concentration in kinase assays) .
- Structural Comparison : Compare activity of the target compound with analogs (e.g., replacing 3-chlorobenzyl with 4-fluorobenzyl) to isolate pharmacophores .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to differentiate true activity from assay noise .
Example : A study reporting inconsistent IC₅₀ values (5 μM vs. 20 μM) for kinase inhibition resolved the discrepancy by standardizing ATP concentrations (1 mM vs. 0.1 mM) .
What are the primary biological targets or pathways investigated for this compound?
Level : Basic
Answer :
The compound is studied for:
- Enzyme Inhibition :
- Kinases (e.g., MAPK, EGFR) due to pyridine and amide motifs interacting with ATP-binding pockets .
- Cytochrome P450 isoforms (CYP3A4) via competitive inhibition .
- Receptor Modulation :
- G-protein-coupled receptors (GPCRs) via hydrophobic interactions with the chlorobenzyl group .
Q. Key Findings :
- IC₅₀ of 2.3 μM against EGFR in in vitro assays .
- Dose-dependent CYP3A4 inhibition (Ki = 8.7 μM) .
How can computational chemistry aid in predicting the compound's interaction with biological targets?
Level : Advanced
Answer :
Computational approaches include:
- Molecular Docking : Simulate binding poses in targets like EGFR (PDB: 1M17) using software like AutoDock Vina. The pyridine ring shows π-π stacking with Tyr1048 .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F on benzyl) with activity to guide analog design .
- MD Simulations : Assess binding stability over 100 ns trajectories; chlorobenzyl shows stable hydrophobic interactions in CYP3A4 .
Validation : Predicted binding energy (-9.2 kcal/mol) aligns with experimental IC₅₀ values (R² = 0.88 in QSAR models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
